3-Phenyl-2-tosyl-1,2-oxaziridine

Catalog No.
S1911198
CAS No.
63160-12-3
M.F
C14H13NO3S
M. Wt
275.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-2-tosyl-1,2-oxaziridine

CAS Number

63160-12-3

Product Name

3-Phenyl-2-tosyl-1,2-oxaziridine

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

InChI

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3

InChI Key

SYTQRZCKINWJKR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3

3-Phenyl-2-tosyl-1,2-oxaziridine (CAS 63160-12-3), widely known as Davis reagent, is a stable, neutral, and aprotic electrophilic oxygen-transfer reagent. Structurally defined by a strained three-membered oxaziridine ring activated by a strongly electron-withdrawing N-tosyl group, it provides highly chemoselective oxidations. In industrial and advanced laboratory procurement, it is primarily valued for its ability to cleanly oxidize sulfides to sulfoxides and enolates to alpha-hydroxy carbonyls without the over-oxidation or heavy-metal contamination characteristic of traditional oxidants[1]. Its metal-free composition and stable crystalline form make it highly processable and scalable for pharmaceutical intermediate synthesis.

Generic substitution of 3-Phenyl-2-tosyl-1,2-oxaziridine with common oxidants like m-CPBA or MoOPH frequently compromises both yield and process safety. m-CPBA is highly reactive and acidic, which routinely leads to over-oxidation (e.g., converting target sulfoxides into unwanted sulfones) and the degradation of acid-sensitive protecting groups like acetals or silyl ethers [1]. Conversely, while MoOPH is a standard alternative for alpha-hydroxylation, it necessitates the use of the highly toxic, carcinogenic co-solvent HMPA and introduces heavy metal (molybdenum) into the reaction stream [2]. Substituting Davis reagent with these alternatives introduces severe EHS (Environmental, Health, and Safety) liabilities, requires complex chromatographic separations, and mandates rigorous heavy-metal remediation in GMP workflows.

Absolute Chemoselectivity in Sulfoxide Synthesis vs. m-CPBA

When oxidizing sulfides, 3-Phenyl-2-tosyl-1,2-oxaziridine demonstrates absolute chemoselectivity, halting at the sulfoxide stage without further oxidation to the sulfone, whereas m-CPBA routinely produces significant sulfone by-products[1].

Evidence DimensionOver-oxidation to sulfone during sulfide oxidation
Target Compound DataYields >95% sulfoxide with negligible (<1%) sulfone formation at room temperature.
Comparator Or Baselinem-CPBA: Frequently yields 10–30% sulfone by-product unless strictly controlled at cryogenic temperatures.
Quantified DifferenceNear-complete elimination of sulfone by-products compared to a 10-30% contamination rate with m-CPBA.
ConditionsStandard oxidation of aliphatic and aromatic sulfides in aprotic solvents (e.g., DCM or THF).

Eliminates the need for complex chromatographic separation of sulfone by-products, ensuring high-purity sulfoxide APIs.

Elimination of Toxic Co-Solvents and Heavy Metals in Enolate Hydroxylation

For the alpha-hydroxylation of enolates, this reagent provides a clean, metal-free alternative to MoOPH, eliminating the need for toxic HMPA co-solvents and preventing molybdenum contamination in the product stream [1].

Evidence DimensionReagent toxicity and process stream contamination
Target Compound DataMetal-free, stable crystalline solid reacting cleanly in standard THF.
Comparator Or BaselineMoOPH: Requires carcinogenic HMPA as a co-solvent and introduces molybdenum into the reaction.
Quantified Difference100% reduction in heavy metal and HMPA usage during enolate hydroxylation.
ConditionsAlpha-hydroxylation of ketone and ester enolates at -78 °C.

Procuring this metal-free reagent bypasses severe EHS liabilities and heavy metal remediation steps required when using MoOPH.

Direct Thiolate-to-Sulfinate Conversion without Over-Oxidation

Direct oxidation of thiolates using this oxaziridine yields stable sulfinates in high isolated yields, avoiding the over-oxidation to sulfonic acids typically observed when using m-CPBA or hydrogen peroxide [1].

Evidence DimensionIsolated yield of sulfinates from thiolates
Target Compound Data71–91% isolated yield of pure lithium sulfinates.
Comparator Or Baselinem-CPBA / H2O2: Yields complex mixtures with significant over-oxidation to sulfonic acids.
Quantified DifferenceProvides a high-yielding, isolable intermediate where standard peroxides fail due to over-oxidation.
ConditionsOxidation of aliphatic and aromatic thiolates, followed by phase-transfer alkylation.

Enables a streamlined, high-yield synthetic route to sulfones directly from thiols, bypassing unstable intermediates.

Aprotic Oxygen Transfer for Acid-Labile Substrates

The neutral and aprotic nature of the Davis reagent ensures that acid-labile protecting groups, such as acetals and silyl ethers, remain fully intact during the oxygen transfer process, unlike reactions employing acidic peracids like m-CPBA [1].

Evidence DimensionReaction mixture pH and protecting group stability
Target Compound DataNeutral and aprotic; leaves acid-labile groups intact.
Comparator Or Baselinem-CPBA: Generates m-chlorobenzoic acid as a stoichiometric byproduct, which can cleave sensitive groups.
Quantified DifferenceEliminates byproduct-induced acid hydrolysis of protecting groups.
ConditionsLate-stage oxidation of complex multifunctional substrates.

Allows late-stage oxygen transfer in complex molecule synthesis without requiring additional protecting group manipulation.

Late-Stage API Sulfoxidation

Because 3-Phenyl-2-tosyl-1,2-oxaziridine strictly halts oxidation at the sulfoxide stage [1], it is a highly effective procurement choice for synthesizing sulfoxide-containing active pharmaceutical ingredients (APIs) where sulfone impurities must be kept below strict regulatory thresholds.

Metal-Free Alpha-Hydroxylation of Pharmaceutical Intermediates

In GMP workflows where heavy metal contamination (Mo) and highly toxic solvents (HMPA) are prohibited, Davis reagent serves as a direct, clean substitute for MoOPH in the alpha-hydroxylation of ketone and ester enolates [2].

Oxidation in the Presence of Acid-Labile Protecting Groups

For complex natural product synthesis or multi-step industrial routing, the neutral and aprotic nature of this reagent allows for selective oxygen transfer without deprotecting sensitive functionalities like acetals or silyl ethers, which would otherwise be cleaved by peracids [3].

Direct Sulfone Library Synthesis via Sulfinate Intermediates

The reagent enables the direct, high-yield oxidation of thiolates to sulfinates without over-oxidation to sulfonic acids[4]. This makes it highly valuable for medicinal chemistry programs building diverse sulfone libraries via subsequent phase-transfer alkylation.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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